molecular formula C17H25NO3 B14794911 tert-Butyl ((1S,3S,4S)-3-benzyl-4-hydroxycyclopentyl)carbamate

tert-Butyl ((1S,3S,4S)-3-benzyl-4-hydroxycyclopentyl)carbamate

Cat. No.: B14794911
M. Wt: 291.4 g/mol
InChI Key: SUQMELJPVWLGSX-KKUMJFAQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[(1S,3S,4S)-3-benzyl-4-hydroxy-cyclopentyl]carbamate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group attached to a cyclopentyl ring substituted with a benzyl and a hydroxy group. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable in synthetic organic chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1S,3S,4S)-3-benzyl-4-hydroxy-cyclopentyl]carbamate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of protecting groups, catalysts, and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to consistent product quality and reduced waste .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(1S,3S,4S)-3-benzyl-4-hydroxy-cyclopentyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield benzyl ketones, while reduction can produce benzyl alcohols .

Scientific Research Applications

tert-Butyl N-[(1S,3S,4S)-3-benzyl-4-hydroxy-cyclopentyl]carbamate has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S,3S,4S)-3-benzyl-4-hydroxy-cyclopentyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • tert-Butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate
  • tert-Butyl N-[(3S,4S)-4-hydroxypyrrolidin-3-yl]carbamate

Uniqueness

The uniqueness of tert-butyl N-[(1S,3S,4S)-3-benzyl-4-hydroxy-cyclopentyl]carbamate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry .

Properties

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

tert-butyl N-[(1S,3S,4S)-3-benzyl-4-hydroxycyclopentyl]carbamate

InChI

InChI=1S/C17H25NO3/c1-17(2,3)21-16(20)18-14-10-13(15(19)11-14)9-12-7-5-4-6-8-12/h4-8,13-15,19H,9-11H2,1-3H3,(H,18,20)/t13-,14-,15-/m0/s1

InChI Key

SUQMELJPVWLGSX-KKUMJFAQSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@@H]([C@H](C1)O)CC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C(C1)O)CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.